![molecular formula C6H10O3 B3055535 1-Hydroxyhexane-2,5-dione CAS No. 65313-46-4](/img/structure/B3055535.png)
1-Hydroxyhexane-2,5-dione
Overview
Description
Scientific Research Applications
Biomass Conversion and Catalysis
1-Hydroxyhexane-2,5-dione (HHD) shows significant potential in the field of green chemistry, particularly in biomass conversion. It serves as an intermediate in transforming biobased 5-hydroxymethylfurfural (5-HMF) into valuable chemicals. This process is highlighted for its eco-friendliness and atom economy, utilizing both homogeneous and heterogeneous catalysis (许占威, 颜佩芳, & 张宗超, 2017).
Crystal Structure and Spectral Characteristics
The compound's ability to crystallize as a stable dimer, which contains a 1,3-dioxolane ring, is another area of research. This dimer structure was comprehensively analyzed using methods like PXRD, NMR, IR, Raman spectroscopy, and DFT calculations (Bartosz Trzewik et al., 2016).
Production from Carbohydrates
HHD can be produced from carbohydrates through a bifunctional catalytic process involving palladium/carbon dioxide cooperative catalysis. This process is notable for its high yield and sustainable approach, employing water as a solvent and operating under low hydrogen pressures (Fei Liu et al., 2014).
Transformation to Other Chemical Compounds
Researchers have developed strategies to convert HHD into other valuable chemical compounds. For example, HHD can be transformed into 2-hydroxy-3-methylcyclopent-2-enone (MCP) through an intramolecular aldol condensation. This conversion paves the way for further transformations into various N-heterocyclic compounds (Bartosz Woźniak et al., 2018).
Catalytic Activity in Water
The catalytic conversion of 5-hydroxymethylfurfural (HMF) to HHD in water has been investigated, demonstrating that certain transition metal catalysts, particularly Pd, show high activity and selectivity. This research emphasizes the importance of water as a medium for enhancing hydrolytic ring-opening and subsequent hydrogenation reactions (R. Ramos et al., 2019).
Bio-derived Furan Transformation
In the context of green chemistry, HHD is also a key product in the transformation of bio-derived furans to valuable ketoacids and diketones. This process employs water-soluble ruthenium catalysts, highlighting the use of renewable resources and recyclable materials (K. Gupta et al., 2015).
properties
IUPAC Name |
1-hydroxyhexane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(8)2-3-6(9)4-7/h7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADPHVQSSNJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495935 | |
Record name | 1-Hydroxyhexane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyhexane-2,5-dione | |
CAS RN |
65313-46-4 | |
Record name | 1-Hydroxyhexane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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